molecular formula C18H14N2O3S B12537319 Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- CAS No. 654058-74-9

Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-

Cat. No.: B12537319
CAS No.: 654058-74-9
M. Wt: 338.4 g/mol
InChI Key: AREZMSYHLVFINL-UHFFFAOYSA-N
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Description

Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- is a complex organic compound known for its unique chemical structure and properties This compound features a methanone group attached to a phenyl ring substituted with a methylsulfonyl group and two pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(methylsulfonyl)phenylboronic acid with 2-bromo-3-pyridinylmethanone under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted pyridinyl compounds.

Scientific Research Applications

Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- is unique due to its dual pyridinyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

CAS No.

654058-74-9

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

[2-(4-methylsulfonylphenyl)pyridin-3-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C18H14N2O3S/c1-24(22,23)14-9-7-13(8-10-14)17-15(5-4-12-20-17)18(21)16-6-2-3-11-19-16/h2-12H,1H3

InChI Key

AREZMSYHLVFINL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC=CC=N3

Origin of Product

United States

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